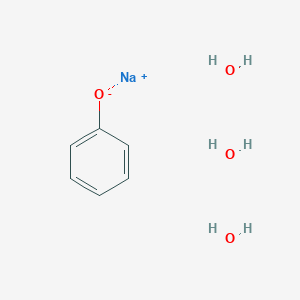
(5-Methyltetrahydrofuran-2-yl)methanol
Übersicht
Beschreibung
Tetrahydro-5-methylfuran-2-methanol, also known as Tetrahydro-5-methylfuran-2-methanol, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrahydro-5-methylfuran-2-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydro-5-methylfuran-2-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-5-methylfuran-2-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie: Natürliches Konservierungsmittel
Die Verbindung wurde auf ihr Potenzial als natürliches Konservierungsmittel in der Lebensmittelindustrie untersucht. Studien haben gezeigt, dass es Teil von ätherischen Ölemulsionen mit antibakteriellen und antioxidativen Eigenschaften sein kann, die sich für die natürliche Konservierung von Lebensmitteln eignen .
Organische Synthese: Lösungsmittel und Zwischenprodukt
In der organischen Chemie dient (5-Methyltetrahydrofuran-2-yl)methanol als Lösungsmittel und Zwischenprodukt für verschiedene Synthesen. Seine einzigartigen Eigenschaften machen es wertvoll für Reaktionen, die spezifische sterische und elektronische Umgebungen erfordern .
Pharmazeutika: Arzneimittelentwicklung
Diese Verbindung ist auch in der pharmazeutischen Forschung von Bedeutung, wo sie zur Entwicklung neuer Arzneimittelformulierungen oder als Baustein für pharmazeutisch wirksame Substanzen eingesetzt werden kann, wobei ihre chemische Stabilität und Reaktivität genutzt werden .
Materialwissenschaft: Polymerproduktion
In der Materialwissenschaft wird this compound bei der Herstellung von Polymeren eingesetzt. Seine Einarbeitung in Polymerketten kann die Materialeigenschaften wie Flexibilität, Haltbarkeit und Beständigkeit gegen Chemikalien verbessern .
Umweltwissenschaft: Biomasseumwandlung
Es spielt eine Rolle bei der Umwandlung von Biomasse in wertvolle Chemikalien. Als Produkt von biomassebasierten Furanen ist es ein wichtiges Zwischenprodukt bei der Umwandlung nachwachsender Rohstoffe in Kraftstoffe und Chemikalien .
Analytische Chemie: Chromatographie
Aufgrund seiner einzigartigen chemischen Eigenschaften wird this compound in der Chromatographie als Standard zur Kalibrierung von Instrumenten und zur Sicherstellung der Genauigkeit analytischer Ergebnisse verwendet .
Eigenschaften
IUPAC Name |
(5-methyloxolan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHHBOJPSQUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294619 | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-49-4, 54774-28-6 | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5-methylfuran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol (trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-5-methylfuran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the tunable selectivity of HMF hydrogenation towards either 2,5-dimethylfuran (DMF) or MTHFM by adjusting CO2 pressure. What is the significance of being able to selectively produce MTHFM?
A1: While the research primarily focuses on maximizing DMF yield, the ability to selectively produce MTHFM [] is significant due to its potential applications. MTHFM serves as a platform chemical, meaning it can be further converted into various valuable products. These include potential biofuels, solvents, and building blocks for polymers. Therefore, the tunability of the reaction to favor MTHFM production opens avenues for exploring its diverse applications.
Q2: Can you elaborate on the role of CO2 pressure in dictating the selectivity towards MTHFM during HMF hydrogenation?
A2: The research demonstrates that a CO2 pressure of 10 MPa leads to a high selectivity towards MTHFM. [] While the exact mechanism is not fully elucidated within this paper, it suggests that CO2 might influence the reaction pathway by:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)




